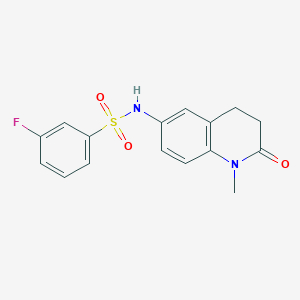

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. Its molecular formula is C₁₆H₁₆FN₂O₃S, with a molecular weight of 344.38 g/mol. The fluorine substituent at the benzene ring’s 3-position may enhance metabolic stability and binding affinity through electronic effects, while the 1-methyl group on the tetrahydroquinoline core could influence solubility and conformational stability.

Properties

IUPAC Name |

3-fluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-13(9-11(15)5-8-16(19)20)18-23(21,22)14-4-2-3-12(17)10-14/h2-4,6-7,9-10,18H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBIBQZCKGHYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds related to 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide. For instance:

- In vitro Studies : Compounds with similar structures have shown promising results against various cancer cell lines, such as prostate (DU-145), cervical (HeLa), and lung adenocarcinoma (A549). These studies often measure the inhibitory concentration (IC50) values to assess potency .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. Some derivatives have been shown to bind at the colchicine site on beta-tubulin, leading to apoptosis in cancer cells .

Pain Management

The compound's sulfonamide structure suggests potential applications in pain management, particularly as an inhibitor of sodium channels like NaV1.7. This channel is implicated in pain signaling pathways:

- Selective Inhibition : Research indicates that sulfonamides can selectively inhibit NaV1.7 channels, making them candidates for developing analgesics .

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented through various studies:

- Targeting Inflammatory Pathways : Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory mediators and cytokines involved in chronic inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Medicine Reports, derivatives of the tetrahydroquinoline structure were synthesized and tested against multiple cancer cell lines. The most effective compound exhibited an IC50 value of 0.054 µM against A549 cells, demonstrating significant cytotoxicity and potential as a lead compound for further development .

Case Study 2: Pain Relief Mechanism

Another study focused on the development of NaV1.7 inhibitors derived from sulfonamide structures. The findings indicated that specific modifications to the sulfonamide group enhanced selectivity and potency against NaV1.7 channels, suggesting a pathway for developing new analgesic drugs .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound and F743-0096 share the same tetrahydroquinoline core, whereas F721-0032 uses a dihydroindole scaffold. The compound from replaces the sulfonamide group with a propionamide, eliminating the sulfonyl group’s hydrogen-bonding capacity, which is critical for interactions with enzymes like carbonic anhydrases.

Substituent Effects: Fluorine at the 3-position (target compound) vs. methoxy/methyl groups (F721-0032, F743-0096): Fluorine’s electronegativity may enhance metabolic stability and hydrophobic interactions, whereas methoxy groups increase steric bulk and polarity.

Molecular Weight Trends :

- The target compound (344.38 g/mol) is lighter than F721-0032 (360.43 g/mol) and F743-0096 (374.46 g/mol), primarily due to fewer methyl/methoxy substituents. Lower molecular weight may favor better bioavailability under Lipinski’s rule of five.

Reactivity and Functional Group Implications

- Sulfonamide vs. Propionamide : The sulfonamide group’s strong electron-withdrawing nature (target compound, F721-0032, F743-0096) enhances acidity of the NH group, facilitating deprotonation and interaction with basic residues in biological targets. In contrast, the propionamide in lacks this acidity, limiting similar interactions.

- Fluorine vs. Methoxy : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to methoxy groups, enabling tighter binding in hydrophobic pockets .

Biological Activity

The compound 3-fluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHF NOS

- Molecular Weight : 295.34 g/mol

This compound features a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which is crucial for its biological interactions.

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. However, the specific biological activity of this compound suggests additional mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines through apoptosis induction.

Anticancer Activity

Recent research has highlighted the anticancer potential of sulfonamide derivatives. A study indicated that compounds structurally related to this compound showed significant inhibition of cell proliferation in glioblastoma cells (GBM). The following table summarizes the cytotoxic effects observed:

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| 3-fluoro-N-(...) | TBD | TBD |

| AL106 | 10 | 78% |

| Cisplatin | 10 | 90% |

Note: TBD = To Be Determined based on further studies.

Study on Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The experimental design is illustrated below:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | 3-fluoro-N-(...) | 0.001 |

| III | Other Sulfonamide Derivative (Compound 2) | 0.001 |

| IV | Other Sulfonamide Derivative (Compound 3) | 0.001 |

Results indicated significant changes in perfusion pressure with certain derivatives, suggesting potential cardiovascular effects.

Study on Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of related sulfonamides. The findings demonstrated that these compounds could reduce inflammation markers in vitro by inhibiting specific signaling pathways associated with inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.